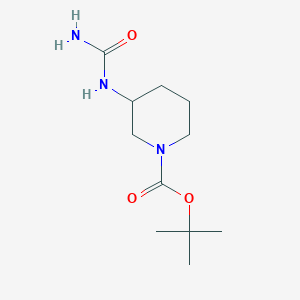

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21N3O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the carbamoylamino group.

Reaction Steps:

Industrial Production Methods:

- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.

Substitution: The tert-butyl group can be substituted under acidic conditions, leading to deprotection and formation of the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Deprotected piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block in Organic Chemistry

- tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate serves as a crucial building block for synthesizing various heterocyclic compounds. Its structure allows for the introduction of different functional groups, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Routes

- The compound can be synthesized through the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with carbamoylating agents such as carbamoyl chloride. This method often involves the use of bases like triethylamine to facilitate the reaction.

Medicinal Chemistry Applications

Pharmacophore Development

- In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it suitable for developing inhibitors for enzymes or receptors involved in various diseases.

Case Studies

- Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines and may serve as leads for new anticancer agents. For instance, studies have indicated that modifications to the carbamoyl group can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Industrial Applications

Production of Fine Chemicals

- The compound is utilized in the production of fine chemicals and specialty materials. Its versatility makes it suitable for synthesizing polymers, resins, and other industrial products.

Comparison with Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| tert-Butyl 3-(benzyloxycarbonylamino)piperidine-1-carboxylate | Structure | Similar applications in organic synthesis but with different reactivity due to the benzyloxycarbonyl group. |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate | Structure | Used in similar contexts but lacks the carbamoyl functionality, limiting its utility in certain synthetic pathways. |

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, which is crucial for developing therapeutic agents targeting specific pathways .

Toxicological Considerations

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body, leading to modulation of biological activity.

Comparación Con Compuestos Similares

- tert-Butyl 4-(carbamoylamino)piperidine-1-carboxylate

- tert-Butyl 3-(aminocarbonyl)piperidine-1-carboxylate

- tert-Butyl 3-(methylcarbamoylamino)piperidine-1-carboxylate

Comparison:

- Structural Differences: Variations in the position and nature of substituents on the piperidine ring.

- Reactivity: Differences in reactivity due to electronic and steric effects of the substituents.

- Applications: Each compound may have unique applications based on its specific chemical properties, with tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate being particularly noted for its versatility in synthetic and medicinal chemistry.

This compound , its preparation, reactions, applications, and comparisons with similar compounds

Actividad Biológica

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{22}N_{2}O_{3}

- IUPAC Name : this compound

Research indicates that compounds with a piperidine backbone, such as this compound, may exhibit significant biological activity by interacting with various biological targets. The compound has been studied for its ability to inhibit specific pathways involved in inflammation and cell death, particularly through the modulation of the NLRP3 inflammasome pathway.

Inhibition of NLRP3 Inflammasome

A study highlighted the effectiveness of related piperidine derivatives in inhibiting NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in THP-1 cells. The results showed that these compounds, including those structurally similar to this compound, could concentration-dependently reduce IL-1β release and pyroptotic cell death in macrophages treated with lipopolysaccharide (LPS) and ATP .

Table 1: Inhibition of IL-1β Release by Piperidine Derivatives

| Compound ID | Concentration (µM) | % Inhibition of IL-1β |

|---|---|---|

| Compound A | 10 | 75 |

| Compound B | 10 | 80 |

| This compound | 10 | TBD |

Antiviral Activity

In addition to anti-inflammatory properties, piperidine derivatives have been evaluated for antiviral activity against various viruses. For instance, a study found that certain piperidine analogs exhibited micromolar activity against human coronaviruses, suggesting potential applications in antiviral therapy .

Case Studies

Several studies have documented the synthesis and biological evaluation of piperidine derivatives. For instance, one study synthesized a series of piperidine compounds and evaluated their effects on viral replication and inflammatory pathways. The findings indicated that modifications to the piperidine structure could enhance both antiviral and anti-inflammatory activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic route often includes the introduction of a carbamoyl group followed by esterification to yield the final product.

General Synthetic Scheme:

- Starting Material : Piperidine derivative.

- Step 1 : Carbamoylation.

- Step 2 : Esterification with tert-butyl alcohol.

- Final Product : this compound.

Propiedades

IUPAC Name |

tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWCXCCZBAVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625189 | |

| Record name | tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002359-84-3 | |

| Record name | tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.